5-Dihydrobenzofuranpyrovalerone hydrochloride
Overview
Description
5-Dihydrobenzofuranpyrovalerone hydrochloride: is a synthetic stimulant belonging to the cathinone class. It is known for its psychoactive properties and has been sold online as a designer drug. The compound is an analogue of Methylenedioxypyrovalerone (MDPV), where the methylenedioxyphenyl group is replaced by a dihydrobenzofuran group .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Dihydrobenzofuranpyrovalerone hydrochloride typically involves the following steps:
Formation of the Dihydrobenzofuran Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Pyrrolidinyl Group: This step involves the reaction of the dihydrobenzofuran intermediate with a pyrrolidine derivative.
Formation of the Hydrochloride Salt: The final product is obtained by reacting the free base with hydrochloric acid to form the hydrochloride salt
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis procedures, ensuring purity and consistency through rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidinyl group.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents
Major Products:
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or nitrated derivatives
Scientific Research Applications
Chemistry:
- Used as a reference standard in analytical chemistry for the detection and quantification of synthetic cathinones .
Biology:
- Studied for its effects on neurotransmitter systems, particularly dopamine and norepinephrine reuptake inhibition .
Medicine:
- Research into its potential therapeutic applications is limited due to its classification as a designer drug .
Industry:
Mechanism of Action
5-Dihydrobenzofuranpyrovalerone hydrochloride exerts its effects primarily by inhibiting the reuptake of dopamine and norepinephrine, leading to increased concentrations of these neurotransmitters in the synaptic cleft. This results in heightened stimulation of the central nervous system, producing effects similar to those of other stimulants .
Comparison with Similar Compounds
Methylenedioxypyrovalerone (MDPV): Similar in structure but with a methylenedioxyphenyl group instead of a dihydrobenzofuran group.
α-Pyrrolidinopentiophenone (α-PVP): Another stimulant of the cathinone class with a similar pyrrolidinyl group
Uniqueness:
Properties
IUPAC Name |
1-(2,3-dihydro-1-benzofuran-5-yl)-2-pyrrolidin-1-ylpentan-1-one;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO2.ClH/c1-2-5-15(18-9-3-4-10-18)17(19)14-6-7-16-13(12-14)8-11-20-16;/h6-7,12,15H,2-5,8-11H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFLYTIMBIKERSI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)C1=CC2=C(C=C1)OCC2)N3CCCC3.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701344644 | |
Record name | 3-Desoxy-3,4-methylenedioxy pyrovalerone hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701344644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2117405-33-9 | |
Record name | 5-Dihydrobenzofuranpyrovalerone hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2117405339 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Desoxy-3,4-methylenedioxy pyrovalerone hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701344644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-DBFPV HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16K4BIO39O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.